3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with chloro, pyrrolidinylcarbonyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and trifluoromethyl-substituted reagents.
Introduction of Pyrrolidinyl Groups: The pyrrolidinyl groups are introduced via nucleophilic substitution reactions. Pyrrolidine can be reacted with carbonyl-containing intermediates to form the pyrrolidin-1-ylcarbonyl moiety.
Final Assembly: The final compound is assembled by coupling the pyridine core with the pyrrolidinylcarbonyl intermediates under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The pyrrolidinyl groups can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chloro moiety, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets in unique ways, possibly leading to the development of new drugs.
Industry
Industrially, this compound could be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine would depend on its specific biological target. Generally, compounds with pyrrolidinyl and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the pyrrolidinyl groups, making it less complex but also less versatile in terms of biological activity.
3-Chloro-2-(pyrrolidin-1-ylcarbonyl)pyridine: Similar but without the second pyrrolidinyl group, which may affect its binding properties and reactivity.
5-(Trifluoromethyl)-2-pyrrolidinylpyridine: Contains the trifluoromethyl and pyrrolidinyl groups but lacks the chloro substituent, potentially altering its chemical behavior.
Uniqueness
The presence of both pyrrolidinylcarbonyl and trifluoromethyl groups in 3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine makes it unique. These groups can significantly influence the compound’s electronic properties, reactivity, and potential biological activity, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N3O/c16-11-8-10(15(17,18)19)9-20-13(11)22-7-3-4-12(22)14(23)21-5-1-2-6-21/h8-9,12H,1-7H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZXMMINPFGXOJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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